

theoretical properties of 2-Isopropyl-6-propylphenol

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Compound of Interest

Compound Name: *2-Isopropyl-6-propylphenol*

Cat. No.: *B024158*

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An In-depth Technical Guide to the Theoretical Properties of **2-Isopropyl-6-propylphenol**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropyl-6-propylphenol is a disubstituted alkylphenol that has garnered interest within the scientific community, primarily due to its structural similarity to the widely used intravenous anesthetic, propofol (2,6-diisopropylphenol).[1][2][3] Often identified as "Propofol Impurity O," its study is crucial for understanding the impurity profile of propofol formulations and for exploring novel analogues with potentially improved therapeutic properties.[4][5][6][7] This guide provides a comprehensive overview of the theoretical and known experimental properties of **2-isopropyl-6-propylphenol**, offering a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development.

Part 1: Physicochemical and Structural Characteristics

The fundamental physicochemical properties of a compound are critical in predicting its behavior in biological systems, guiding formulation development, and ensuring analytical accuracy.

Structural and Molecular Data

2-Isopropyl-6-propylphenol is an achiral molecule with a molecular formula of C₁₂H₁₈O.[4][8]

[9] Its structure consists of a phenol ring substituted at the ortho positions with an isopropyl group and an n-propyl group.

dot graph "Structural_Information" { layout=neato; node [shape=plaintext]; edge [style=invis];

} Caption: Molecular structure of **2-Isopropyl-6-propylphenol**.

Quantitative Physicochemical Data

The following table summarizes key physicochemical properties compiled from various chemical databases. These values are essential for predicting absorption, distribution, metabolism, and excretion (ADME) characteristics.

Property	Value	Source(s)
IUPAC Name	2-propan-2-yl-6-propylphenol	[5][6]
CAS Number	74663-48-2	[4][5][6][7][8]
Molecular Formula	C ₁₂ H ₁₈ O	[4][5][7][8][9]
Molecular Weight	178.27 g/mol	[4][5][6][7][8]
Exact Mass	178.13576 g/mol	[5][8]
Density	1.0 ± 0.1 g/cm ³	[8]
Boiling Point	254.5 ± 9.0 °C at 760 mmHg	[8]
Flash Point	115.3 ± 7.2 °C	[8]
LogP (Octanol-Water Partition Coefficient)	4.34	[8]
Vapor Pressure	0.0 ± 0.5 mmHg at 25°C	[8]
Refractive Index	1.515	[8]
Appearance	Colourless to Light Yellow Oil	
Polar Surface Area (PSA)	20.23 Å ²	[5][8]
Solubility	Slightly soluble in Chloroform, Methanol	

Part 2: Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is fundamental for the unambiguous identification and characterization of **2-isopropyl-6-propylphenol**. While a dedicated full spectrum is not publicly available, its theoretical profile can be accurately predicted based on the analysis of its constituent functional groups and data from structurally similar compounds like 2-isopropylphenol and propofol.[10][11][12]

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} Caption: A typical workflow for spectroscopic characterization.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, hydroxyl, isopropyl, and propyl protons.

- Aromatic Protons (Ar-H): Signals would appear in the range of δ 6.7-7.2 ppm, showing complex splitting patterns (multiplets) due to coupling between the three adjacent aromatic protons.
- Hydroxyl Proton (-OH): A broad singlet, typically between δ 4.5-5.5 ppm, whose position can vary with concentration and solvent.
- Isopropyl Protons (-CH(CH₃)₂): A septet for the methine proton around δ 3.2 ppm and a doublet for the six equivalent methyl protons around δ 1.2 ppm.[12]
- Propyl Protons (-CH₂CH₂CH₃): A triplet for the methylene group attached to the ring (Ar-CH₂) around δ 2.6 ppm, a sextet for the middle methylene group (-CH₂-) around δ 1.6 ppm, and a triplet for the terminal methyl group (-CH₃) around δ 0.9 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

- Aromatic Carbons: Six signals are expected in the δ 115-155 ppm region. The carbon bearing the hydroxyl group (C-OH) will be the most downfield, followed by the carbons substituted with the alkyl groups.
- Isopropyl Carbons: Two signals, one for the methine carbon ($\sim\delta$ 27 ppm) and one for the two equivalent methyl carbons ($\sim\delta$ 22-23 ppm).[12]
- Propyl Carbons: Three distinct signals for the three carbons of the propyl chain, expected around δ 32, 23, and 14 ppm.[12]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

- Molecular Ion (M^+): A prominent peak at m/z 178, corresponding to the molecular weight of the compound.[5][8]
- Fragmentation: Key fragmentation pathways for alkylphenols involve the loss of alkyl groups. Expect to see significant fragments corresponding to the loss of a methyl group ($M-15$, m/z 163) and an isopropyl group ($M-43$, m/z 135). The base peak is often associated with a stable fragment resulting from benzylic cleavage.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present.

- O-H Stretch: A strong, broad band in the region of 3200-3600 cm^{-1} , characteristic of the phenolic hydroxyl group.
- C-H Stretch (Aliphatic): Multiple sharp peaks between 2850-3000 cm^{-1} .
- C=C Stretch (Aromatic): Peaks in the 1450-1600 cm^{-1} region.
- C-O Stretch: A strong band around 1200-1250 cm^{-1} .

Part 3: Synthesis and Chemical Reactivity

Synthetic Pathways

2-Isopropyl-6-propylphenol is not typically synthesized as a primary target but rather as an analogue of propofol or is identified as an impurity in propofol's industrial synthesis.[4][7] The synthesis of such 2,6-dialkylphenols generally proceeds via the Friedel-Crafts alkylation of phenol.

One documented multi-step synthesis starts from 2-isopropylphenol, which is a commercially available starting material.[4][10]

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} Caption: A plausible synthetic route to **2-Isopropyl-6-propylphenol**.

Experimental Protocol (General Steps Derived from Analogous Syntheses):[\[4\]](#)

- Protection: The hydroxyl group of 2-isopropylphenol is protected (e.g., as a benzyl ether) to prevent side reactions in the subsequent alkylation step. This is typically achieved by reacting it with a protecting agent like benzyl bromide in the presence of a base.
- Alkylation/Acylation-Reduction: The protected phenol undergoes Friedel-Crafts acylation at the vacant ortho position (position 6) using propanoyl chloride and a Lewis acid catalyst (e.g., AlCl_3). The resulting ketone is then reduced to the propyl group via a standard reduction method like Clemmensen ($\text{Zn}(\text{Hg})$, HCl) or Wolff-Kishner (H_2NNH_2 , KOH) reduction.
- Deprotection: The protecting group is removed. For a benzyl ether, this is commonly done by catalytic hydrogenolysis (H_2 over Pd/C) to yield the final product.[\[4\]](#)

Chemical Reactivity

2-Isopropyl-6-propylphenol is described as a reactive alkylating agent that can interact with proteins and enzymes.[\[13\]](#) The phenolic hydroxyl group is the primary site of reactivity.

- Phenoxy Radical Formation: Like other phenols, it can act as an antioxidant by donating its hydroxyl hydrogen atom to scavenge free radicals, forming a relatively stable phenoxy radical. This property is shared with propofol, which is known to have antioxidant activity comparable to vitamin E.[\[14\]](#)
- Protein Binding: It has been shown to bind to the active sites of enzymes such as human serum albumin and cytochrome P450 reductase, potentially modifying their activity.[\[13\]](#) This binding is likely driven by hydrophobic interactions with the alkyl side chains and hydrogen bonding involving the phenolic hydroxyl group.

Part 4: Biological Activity and Toxicological Profile

The biological properties of **2-isopropyl-6-propylphenol** are of significant interest, given its structural relationship to propofol.

Pharmacological Potential

While less potent than propofol, early studies in mice indicated that **2-isopropyl-6-propylphenol** possesses hypnotic properties.^[3] However, it was observed to have a slower onset and longer duration of action compared to propofol.^[3] Like propofol, its mechanism of action is presumed to involve the positive modulation of the GABA_a receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.^{[2][15]} The interaction with GABA_a receptors enhances the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent sedative-hypnotic effects.

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} Caption: Postulated mechanism of action via GABA_a receptor modulation.

The structural modifications—replacing an isopropyl with a propyl group—can influence receptor affinity, lipophilicity, and metabolic stability, accounting for the observed differences in its pharmacological profile compared to propofol.^{[15][16]}

Toxicological Summary

The available toxicological data indicates that **2-isopropyl-6-propylphenol** should be handled with care.

GHS Hazard Statements:^{[5][17]}

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Acute Toxicity Data:^[8]

- Test Type: LD₅₀ (Lethal dose, 50% kill)
- Route of Exposure: Intravenous
- Species: Rodent (mouse)
- Dose: 80 mg/kg
- Toxic Effects: Behavioral - sleep

These data classify the compound as acutely toxic and an irritant.[\[5\]](#)[\[17\]](#) Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety goggles, are mandatory when handling this substance.[\[17\]](#)

Conclusion

2-Isopropyl-6-propylphenol presents a compelling case study as a close structural analogue and known impurity of the anesthetic propofol. Its theoretical properties, derived from computational models and experimental data of related compounds, depict a lipophilic, reactive phenol with hypnotic capabilities. While its slower onset and longer duration of action have so far precluded its clinical development as a standalone anesthetic, the study of its synthesis, reactivity, and biological interactions provides invaluable insights for the field. For drug development professionals, understanding the profile of such analogues is critical for designing safer and more effective anesthetic agents and for maintaining the purity and quality of existing drug formulations.

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